D-Glucose

概要

説明

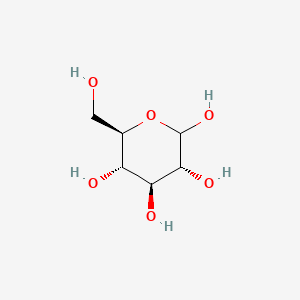

D-Glucose, also known as dextrose, is a simple sugar with the molecular formula C6H12O6. It is one of the most abundant monosaccharides and is a primary source of energy for living organisms. This compound is found naturally in fruits, honey, and the blood of animals. It plays a crucial role in cellular respiration and is a key component in various metabolic pathways .

準備方法

Synthetic Routes and Reaction Conditions: D-Glucose can be synthesized in the laboratory by hydrolyzing sucrose (cane sugar) or starch. The hydrolysis of sucrose involves boiling it with dilute hydrochloric acid or sulfuric acid, resulting in the formation of this compound and fructose. The reaction is as follows: [ \text{C12H22O11 + H2O → C6H12O6 + C6H12O6} ] For starch, the process involves boiling it with dilute sulfuric acid under pressure, yielding this compound: [ \text{(C6H10O5)n + nH2O → nC6H12O6} ]

Industrial Production Methods: Industrially, this compound is produced from starch through enzymatic hydrolysis. Enzymes such as α-amylase and amyloglucosidase are used to break down starch into this compound. This method is preferred due to its efficiency and lower environmental impact .

Types of Reactions:

Oxidation: this compound can be oxidized to gluconic acid using mild oxidizing agents like bromine water. Further oxidation with nitric acid yields saccharic acid.

Reduction: Reduction of this compound with sodium borohydride produces sorbitol.

Isomerization: this compound can be isomerized to D-fructose under basic conditions.

Common Reagents and Conditions:

Oxidation: Bromine water, nitric acid.

Reduction: Sodium borohydride.

Isomerization: Basic conditions (e.g., sodium hydroxide).

Major Products:

Oxidation: Gluconic acid, saccharic acid.

Reduction: Sorbitol.

Isomerization: D-Fructose .

科学的研究の応用

Food Industry Applications

D-Glucose is extensively utilized in the food industry due to its properties as a sweetener, humectant, and stabilizer. Below are key applications:

| Application | Description |

|---|---|

| Sweetener | Used in candies, beverages, and baked goods to enhance sweetness. |

| Humectant | Helps retain moisture in products like cakes and candies, improving shelf life. |

| Thickener | Increases viscosity in sauces and dressings, providing a desirable texture. |

| Fermentation | Serves as a fermentable substrate in baking and brewing processes. |

| Flavor Enhancer | Enhances the flavor profile of various food products, contributing to overall taste. |

This compound syrup, derived from the hydrolysis of starch, is particularly prevalent in confectionery applications where it prevents crystallization of sucrose, thus ensuring a smooth texture in products like hard candies .

Medical Applications

In medical research, this compound plays a crucial role as a tracer in metabolic studies:

- Magnetic Resonance Spectroscopy (MRS) : this compound is used as a non-radioactive tracer in MRS to study glucose metabolism in vivo without the risks associated with ionizing radiation. This application allows researchers to monitor brain glucose levels over time .

- Diabetes Management : this compound levels are monitored to manage diabetes effectively. Continuous Glucose Monitoring (CGM) systems utilize this compound sensors to provide real-time data on blood sugar levels .

Biotechnology and Research

This compound is fundamental in various biotechnological applications:

- Biosensors : this compound is employed in the development of biosensors that utilize surface-enhanced Raman scattering for the detection of glucose levels in biological samples. These sensors demonstrate high sensitivity and specificity .

- Metabolic Studies : Research involving this compound helps elucidate metabolic pathways and the effects of dietary changes on glucose utilization by physiological processes .

Case Study 1: MRS Tracer Application

A study demonstrated the feasibility of using α-D-glucose as a tracer for monitoring glucose metabolism in human subjects via MRS. The results indicated significant increases in glucose concentrations after ingestion, highlighting its potential for long-term observational studies without radiation exposure .

Case Study 2: Impact on Food Quality

Research showed that incorporating liquid glucose into baked goods improved texture and moisture retention compared to products made with sucrose alone. The findings suggest that liquid glucose can enhance product quality while extending shelf life .

作用機序

D-Glucose exerts its effects primarily through its role in cellular respiration. It is transported into cells via glucose transporters (GLUTs) and is phosphorylated by hexokinase to form glucose-6-phosphate. This molecule then enters glycolysis, the citric acid cycle, and oxidative phosphorylation, ultimately producing ATP. This compound also serves as a precursor for the synthesis of other biomolecules such as glycogen and nucleotides .

類似化合物との比較

D-Galactose: An aldohexose similar to D-Glucose but differs in the configuration of the hydroxyl group on the fourth carbon.

D-Fructose: A ketohexose that is an isomer of this compound.

D-Mannose: An aldohexose that differs from this compound in the configuration of the hydroxyl group on the second carbon.

Uniqueness of this compound: this compound is unique due to its central role in energy metabolism and its widespread occurrence in nature. It is the primary energy source for most organisms and is involved in numerous biochemical pathways .

生物活性

D-Glucose, a simple sugar and a primary energy source for cells, plays a crucial role in various biological processes. Its biological activity extends beyond mere energy provision, influencing cellular function, metabolism, and even apoptosis in certain contexts. This article explores the biological activity of this compound through various studies and findings, highlighting its effects on cell viability, genotoxicity, and potential therapeutic applications.

1. Overview of this compound

This compound is a monosaccharide that is vital for cellular metabolism. It is involved in glycolysis, the pentose phosphate pathway, and other metabolic pathways. Its uptake and utilization are tightly regulated by insulin and other hormones.

2.1 Cytotoxic and Genotoxic Effects

Research has demonstrated that this compound can induce cytotoxicity and genotoxicity in cancer cells. A study on MCF-7 breast cancer cells revealed that high concentrations of this compound (10–80 mg/mL) significantly reduced cell viability in a dose-dependent manner. The MTT assay indicated that exposure to this compound decreased cell viability to approximately 4% at 80 mg/mL after 1 hour of treatment .

Table 1: Effect of this compound on MCF-7 Cell Viability

| Concentration (mg/mL) | Cell Viability (%) after 1h | Cell Viability (%) after 2h |

|---|---|---|

| 0 | 100 | 100 |

| 5 | 4 | 6 |

| 10 | 0 | 18 |

| 20 | 25 | 49 |

| 40 | 30 | 52 |

| 80 | 40 | - |

The study also utilized the Comet assay to assess DNA damage, revealing that this compound exposure resulted in significant genotoxic effects. The extent of DNA damage correlated with the concentration of this compound administered .

2.2 Induction of Apoptosis

Flow cytometry analysis showed that this compound treatment increased the number of annexin V-positive cells, indicating apoptosis. The percentage of apoptotic cells rose significantly with increasing concentrations of this compound, suggesting a strong dose-response relationship .

Table 2: Apoptosis Induction by this compound in MCF-7 Cells

| Concentration (mg/mL) | % Annexin V Positive Cells |

|---|---|

| 0 | 3.5 ± 1.1 |

| 5 | 11.0 ± 0.5 |

| 10 | 15.5 ± 2.3 |

| 20 | 20.0 ± 5.1 |

| 40 | 27.3 ± 6.4 |

| 80 | 21.2 ± 3.7 |

3.1 Glycolytic Inhibition

This compound plays a dual role as both an energy source and a potential inhibitor of glycolysis under specific conditions, particularly when its levels are excessively high . The analogs of this compound, such as 2-deoxy-D-glucose (2-DG) , have been studied for their ability to inhibit glycolysis in cancer cells by mimicking glucose but preventing its metabolism . This inhibition can lead to metabolic stress in cancer cells, promoting apoptosis.

3.2 Interaction with Cellular Pathways

High concentrations of this compound have been shown to interfere with various cellular pathways, including those involved in DNA repair mechanisms . This suggests that while glucose is essential for normal cellular function, its excess can lead to detrimental effects on cell integrity.

4.1 Clinical Implications

The cytotoxic effects of this compound have raised questions regarding its implications in diabetes management and cancer therapy. A study indicated that managing glucose levels could be critical in treating conditions characterized by high cellular proliferation, such as cancer .

Additionally, the use of glucose analogs like 2-DG has been explored as a therapeutic strategy against tumors due to their ability to inhibit glycolysis selectively in cancerous tissues while sparing normal tissues .

化学反応の分析

Structural Considerations and Anomeric Interconversion

D-glucose exists predominantly in cyclic forms (99% in solution), with α- and β-anomers differing in hydroxyl group orientation at C1. The equilibrium favors β-D-glucopyranose (64%) over α-D-glucopyranose (36%) due to reduced steric strain in the β-form’s chair conformation . Interconversion occurs via ring-opening to the open-chain aldehyde, enabling reactions such as:

-

Glycation : Non-enzymatic reaction with amine groups (e.g., in hemoglobin), though slower than other aldohexoses due to glucose’s stable cyclic form .

-

Mutarotation : Acid- or base-catalyzed anomerization with a half-life of ~2.5 minutes in neutral aqueous solution .

Pyrolysis and Thermal Decomposition

Under anhydrous heating (>150°C), this compound undergoes pyrolysis, forming a complex network of products. A 2023 computational study mapped 31,000 reactions, identifying key pathways :

| Major Pyrolysis Products | Yield (350°C) | Key Pathways |

|---|---|---|

| Hydroxymethylfurfural (HMF) | 20.0% | Dehydration via 3-deoxyglucosone intermediate |

| Hydroxyacetaldehyde (HAA) | 13.5% | Retro-aldol cleavage of C3–C4 bond |

| 1,6-Anhydro-β-D-glucofuranose | 15.0% | Intramolecular glycosidic bond formation |

Low-barrier mechanisms (ΔG‡ < 40 kcal/mol) dominate, with water acting as a catalyst for proton transfers. The β-anomer reacts faster than α-D-glucose due to favorable chair conformations .

Oxidation Reactions

This compound oxidizes to multiple carboxylic acid derivatives, depending on conditions:

Bromine Water Oxidation

-

β-D-glucopyranose reacts 35× faster than the α-anomer, forming δ-gluconolactone without free gluconic acid intermediates .

-

Mechanism : Aldehyde group oxidation to carboxylate, facilitated by the β-anomer’s equatorial C1 hydroxyl .

Catalytic Oxidation

Pt-catalyzed oxidation in water yields:

-

D-glucaric acid (13%) via dehydrogenation of gluconic acid intermediates.

-

Lactones : D-glucaro-1,4-lactone (14%) and D-glucaro-6,3-lactone (15%), identified via HMBC NMR .

| Product | Structure | Yield (%) |

|---|---|---|

| D-Gluconic acid | C₆H₁₂O₇ | 24.3 |

| D-Glucuronic acid | C₆H₁₀O₇ | 8.7 |

| L-Guluronic acid | C₆H₁₀O₇ | 6.2 |

Glycosylation and Acetal Formation

The Koenigs-Knorr reaction synthesizes β-glycosides from α-D-glucopyranosyl bromide. Key steps:

-

Oxonium Ion Formation : Br⁻ departure generates a planar intermediate.

-

Nucleophilic Attack : Alcohol adds via SN2 mechanism, yielding β-configuration .

This method avoids racemization and is critical for oligosaccharide synthesis.

Wohl Degradation

-

Chain Shortening : Removes C1 via oxime formation and HCN elimination, converting D-arabinose to D-erythrose .

Glycation and Stability

This compound’s low glycation propensity (vs. other aldohexoses) arises from:

-

Stable Cyclic Form : Reduces open-chain aldehyde availability .

-

Equatorial Hydroxyls : Minimize nonspecific reactions with proteins .

Thermochemical Data

| Reaction | ΔrG° (kJ/mol) | Reference |

|---|---|---|

| C₆H₁₁O₆⁻ + H⁺ → C₆H₁₂O₆ (gas phase) | 1389 ± 17 |

特性

IUPAC Name |

(3R,4S,5S,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4+,5-,6?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQZGKKKJIJFFOK-GASJEMHNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H](C(O1)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501015215, DTXSID901015217 | |

| Record name | D-Glucopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501015215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Glucopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901015217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2280-44-6, 54-17-1, 26655-34-5, 1227096-09-4 | |

| Record name | D-Glucopyranose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2280-44-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glucopyranose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54-17-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | D-Glucopyranose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002280446 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Glucopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501015215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Glucopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901015217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-glucose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.195 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | α-D-Glucopyranose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | D-Glucose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。